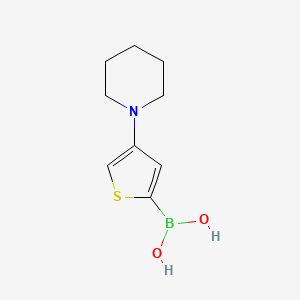
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO2S. This compound features a thiophene ring substituted with a piperidine group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Piperidine Group: Piperidine derivatives can be synthesized through cyclization reactions, such as the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine group can be reduced to form secondary or tertiary amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学研究应用
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The thiophene and piperidine groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
相似化合物的比较
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(Morpholin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a morpholine group instead of a piperidine group.
Uniqueness
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring, piperidine group, and boronic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
属性
分子式 |
C9H14BNO2S |
|---|---|
分子量 |
211.09 g/mol |
IUPAC 名称 |
(4-piperidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2 |
InChI 键 |
CEJLIYZEZXBMKT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)N2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
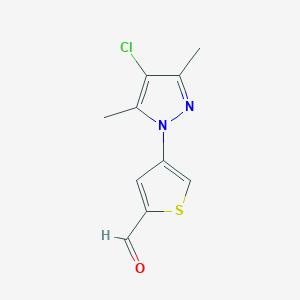
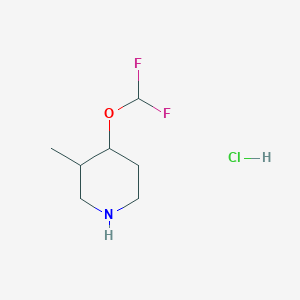
![(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13332948.png)

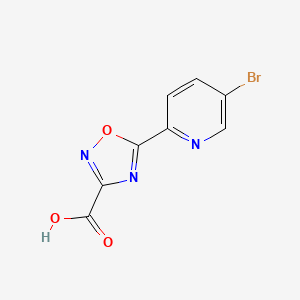
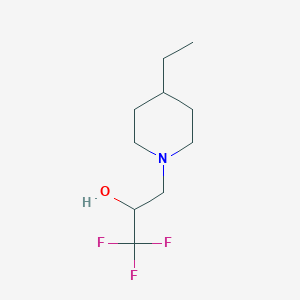
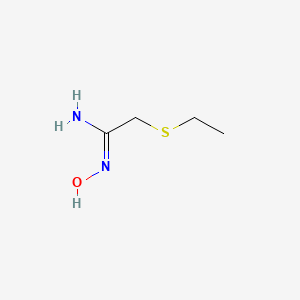

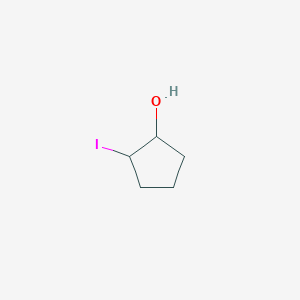

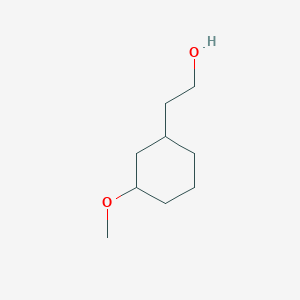
![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
